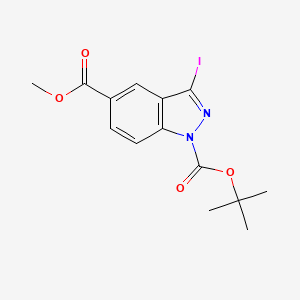

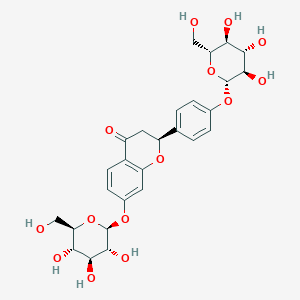

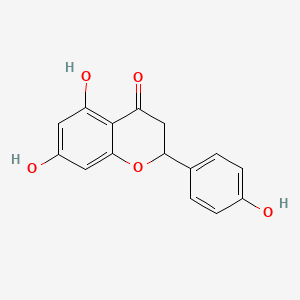

1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl indazole derivatives often involves substitution reactions, as seen in the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate . This compound was synthesized through two substitution reactions and characterized by FTIR, NMR spectroscopy, and MS. Similarly, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a simple low-cost amination of 4-iodo-2-methyl-6-nitroaniline . These methods could potentially be adapted for the synthesis of "1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate."

Molecular Structure Analysis

The molecular structure of tert-butyl indazole derivatives is often confirmed using X-ray diffraction and DFT studies. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined by X-ray single crystal diffraction, and the DFT-optimized structure matched the crystal structure . This suggests that a similar approach could be used to analyze the molecular structure of "this compound."

Chemical Reactions Analysis

The chemical reactivity of tert-butyl indazole derivatives can be complex. For example, 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides were synthesized and transformed under acidic conditions into different compounds, demonstrating the versatility of these molecules in chemical reactions . This information could be relevant when considering the reactivity of "this compound" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indazole derivatives can be explored through spectroscopic methods and computational studies. For example, the molecular electrostatic potential and frontier molecular orbitals of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate were investigated using DFT, revealing insights into the physicochemical properties of the compound . These techniques could similarly be applied to "this compound" to understand its properties.

Relevant Case Studies

While the provided papers do not contain direct case studies on "this compound," they do offer case studies on the synthesis, characterization, and biological evaluation of related compounds. For instance, the antimicrobial activity of some 1,3,4-oxadiazoles-2-thione and 1,2,4-triazoles derivatives from tert-butyl carbazate was described, providing a framework for evaluating the biological activity of similar compounds .

Applications De Recherche Scientifique

Decomposition and Environmental Applications

Decomposition of Air Toxics

Research on the decomposition of methyl tert-butyl ether (MTBE), a compound with structural similarities to tert-butyl and methyl groups, using radio frequency plasma reactors, highlights the potential for using advanced technologies to address environmental contamination issues. This study demonstrates the feasibility of applying radio frequency plasma for decomposing and converting MTBE, suggesting that similar methodologies could be explored for compounds like 1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate in environmental remediation efforts (Hsieh et al., 2011).

Bioseparation Technologies

Three-Phase Partitioning

An elegant and versatile platform applied to nonchromatographic bioseparation processes, including the purification of bioactive molecules, could be relevant for the separation and analysis of complex indazole derivatives. This review focuses on three-phase partitioning (TPP) processes, which may be applicable for purifying or isolating specific compounds like this compound for further study or application in various fields such as pharmaceuticals, food, and cosmetics (Yan et al., 2018).

Indazole Derivatives in Therapeutic Applications

Indazole Scaffold in Pharmacology

The indazole scaffold forms the basic structure of a large number of compounds with significant therapeutic value. Research on indazole derivatives has identified promising anticancer and anti-inflammatory activities, as well as applications in neurodegeneration and disorders involving protein kinases. This suggests that specific derivatives like this compound might be explored for similar pharmacological applications, given their structural relation to indazole (Denya et al., 2018).

Orientations Futures

The synthesis and application of indazole derivatives, including “1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate”, continue to be an active area of research . Future directions may include the development of more efficient synthesis methods and the exploration of new medicinal applications .

Propriétés

IUPAC Name |

1-O-tert-butyl 5-O-methyl 3-iodoindazole-1,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-10-6-5-8(12(18)20-4)7-9(10)11(15)16-17/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKLIQCSYBOCII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857458 | |

| Record name | 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944904-57-8 | |

| Record name | 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)

![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)